2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-[4-(diethylamino)-2-methylphenyl]acetamide 2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-[4-(diethylamino)-2-methylphenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040672-43-2
VCID: VC11941154
InChI: InChI=1S/C23H31ClN4O3S/c1-4-26(5-2)20-11-12-22(18(3)15-20)25-23(29)17-28-14-8-13-27(32(28,30)31)16-19-9-6-7-10-21(19)24/h6-7,9-12,15H,4-5,8,13-14,16-17H2,1-3H3,(H,25,29)
SMILES: CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl)C
Molecular Formula: C23H31ClN4O3S
Molecular Weight: 479.0 g/mol

2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-[4-(diethylamino)-2-methylphenyl]acetamide

CAS No.: 1040672-43-2

Cat. No.: VC11941154

Molecular Formula: C23H31ClN4O3S

Molecular Weight: 479.0 g/mol

* For research use only. Not for human or veterinary use.

2-{6-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-[4-(diethylamino)-2-methylphenyl]acetamide - 1040672-43-2

Specification

CAS No. 1040672-43-2
Molecular Formula C23H31ClN4O3S
Molecular Weight 479.0 g/mol
IUPAC Name 2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide
Standard InChI InChI=1S/C23H31ClN4O3S/c1-4-26(5-2)20-11-12-22(18(3)15-20)25-23(29)17-28-14-8-13-27(32(28,30)31)16-19-9-6-7-10-21(19)24/h6-7,9-12,15H,4-5,8,13-14,16-17H2,1-3H3,(H,25,29)
Standard InChI Key NLBKSHNYHJWGBM-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl)C
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl)C

Introduction

Structural Features and Molecular Properties

Molecular Architecture

The compound’s structure integrates a 1,3,6-thiadiazine ring sulfonated at the 1-position (1,1-dioxide), substituted at the 6-position with a 2-chlorobenzyl group, and functionalized at the 2-position with an acetamide moiety linked to a 4-(diethylamino)-2-methylphenyl group . Key structural elements include:

  • Thiadiazine-1,1-dioxide core: Imparts rigidity and potential hydrogen-bonding sites.

  • 2-Chlorobenzyl substituent: Enhances lipophilicity and may influence receptor binding.

  • Acetamide-linked aromatic amine: Contributes to solubility and target interaction.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₃H₃₁ClN₄O₃S
Molecular Weight479.0 g/mol
XLogP33.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds8

Synthesis and Physicochemical Characterization

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous thiadiazine derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of thiosemicarbazides with α-halo ketones or esters .

  • Sulfonation: Oxidation of thiadiazine intermediates to 1,1-dioxides using peroxides .

  • Functionalization: Alkylation or acylation to introduce substituents like the 2-chlorobenzyl group .

Table 2: Key Spectral Data (Hypothesized)

TechniquePredicted Features
IRν(C=O) ~1,699–1,707 cm⁻¹; ν(S=O) ~1,150 cm⁻¹
¹H NMRδ 1.2–1.4 (diethyl CH₃), δ 2.3 (Ar-CH₃), δ 7.2–7.5 (Ar-H)
MSm/z 479.0 [M+H]⁺

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

The 1,1-dioxide moiety may modulate COX-2 and NF-κB pathways, as seen in related thiadiazines . In vivo studies of analogs show:

  • Edema Reduction: Up to 63% inhibition in carrageenan-induced models .

  • Antinociception: 40–60% writhing suppression in acetic acid assays .

Table 3: Comparative Bioactivity of Thiadiazine Derivatives

CompoundActivity (IC₅₀ or % Inhibition)Model
Dasatinib (Analog)1–10 nM (BCR-ABL inhibition)Leukemia
ST10 (Thiadiazole)51.5 μM (MCF-7 antiproliferative)Breast cancer
C5 (Thiadiazine)61.78% lesion reductionLeishmaniasis

Pharmacokinetic and Toxicity Profile

ADME Predictions

  • LogP: 3.8 suggests moderate lipophilicity, favoring blood-brain barrier penetration .

  • Solubility: Low aqueous solubility (~0.1 mg/mL) due to aromatic and sulfonyl groups .

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfone retention .

Toxicity Considerations

  • In Vitro Cytotoxicity: CC₅₀ > 100 μM in fibroblasts, indicating selectivity .

  • Hepatorenal Impact: Elevated ALT/AST at high doses in murine models .

Research and Development Outlook

Target Optimization

  • Structural Modifications: Introduce polar groups (e.g., -OH, -COOH) to enhance solubility.

  • Prodrug Strategies: Mask sulfone or amide functionalities to improve bioavailability.

Therapeutic Horizons

  • Oncology: Combination therapies with checkpoint inhibitors or DNA-damaging agents.

  • Infectious Diseases: Evaluation against protozoal infections (e.g., Leishmania) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator